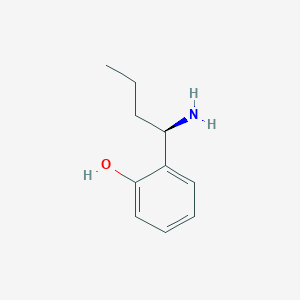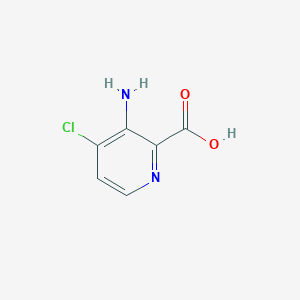
3-Amino-4-chloropicolinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-chloropicolinic acid is an organic compound with the molecular formula C6H5ClN2O2 It is a derivative of picolinic acid, characterized by the presence of an amino group at the third position and a chlorine atom at the fourth position on the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-chloropicolinic acid typically involves the chlorination of picolinic acid followed by amination. One common method is the reaction of 3,4-dichloropicolinic acid with ammonia under specific conditions to replace one chlorine atom with an amino group . The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation processes. For instance, 4-amino-3,5,6-trichloropicolinic acid can be selectively hydrogenated to remove specific chlorine atoms, resulting in the desired product . This method is advantageous due to its environmental friendliness and suitability for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4-chloropicolinic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide are commonly used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted picolinic acids and their derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
3-Amino-4-chloropicolinic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of agrochemicals and pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-Amino-4-chloropicolinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Amino-3,5,6-trichloropicolinic acid
- 4-Amino-3-chloropicolinic acid
- 3,4-Dichloropicolinic acid
Uniqueness
3-Amino-4-chloropicolinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications .
Propiedades
Fórmula molecular |
C6H5ClN2O2 |
|---|---|
Peso molecular |
172.57 g/mol |
Nombre IUPAC |
3-amino-4-chloropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5ClN2O2/c7-3-1-2-9-5(4(3)8)6(10)11/h1-2H,8H2,(H,10,11) |
Clave InChI |
YBSVAFWOFOAFNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C(=C1Cl)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


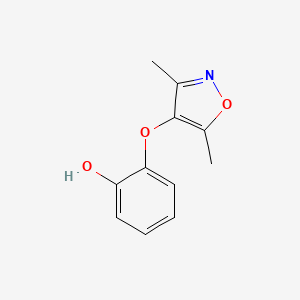

![(S)-(5-boc-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)boronic acid pinacol ester](/img/structure/B12971949.png)
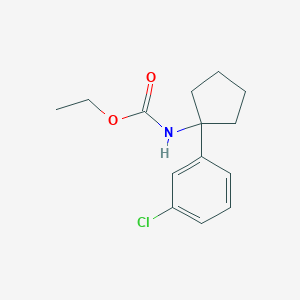
![9-Chloro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one](/img/structure/B12971962.png)

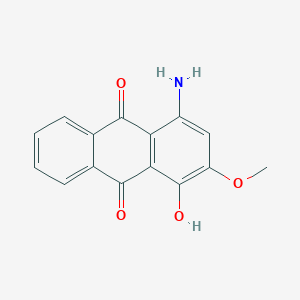
![ethyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12971982.png)
![3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B12971999.png)
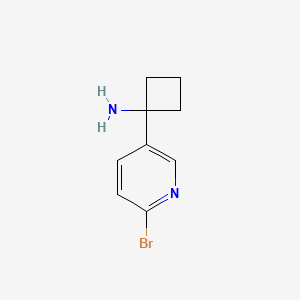
![(S)-6-((3-Chlorophenyl)(1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B12972017.png)
